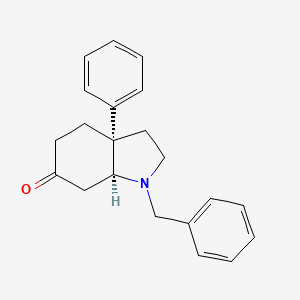
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one: is an organic compound belonging to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a hexahydroindolone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Hydrogenation: The indole core undergoes hydrogenation to form the hexahydroindolone structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Benzylation and Phenylation: The final steps involve the introduction of the benzyl and phenyl groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions using benzyl chloride and phenylacetyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Introduction of halides, hydroxyl groups, or other functional groups.
科学的研究の応用
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one: Lacks the cis configuration, which may affect its biological activity and chemical reactivity.
1-Benzyl-3a-phenyl-1H-indole: Does not have the hexahydro structure, leading to different chemical properties.
3a-Phenylhexahydro-1H-indol-6(2H)-one: Lacks the benzyl group, which may influence its interactions with biological targets.
Uniqueness
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one is unique due to its specific configuration and combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H23NO |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C21H23NO/c23-19-11-12-21(18-9-5-2-6-10-18)13-14-22(20(21)15-19)16-17-7-3-1-4-8-17/h1-10,20H,11-16H2/t20-,21-/m0/s1 |
InChIキー |
AUDMAWIPRVMITA-SFTDATJTSA-N |
異性体SMILES |
C1C[C@]2(CCN([C@H]2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CC2(CCN(C2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
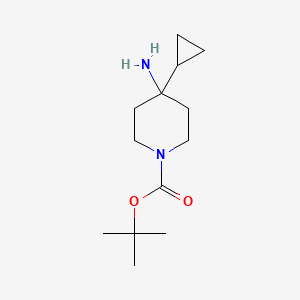

![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
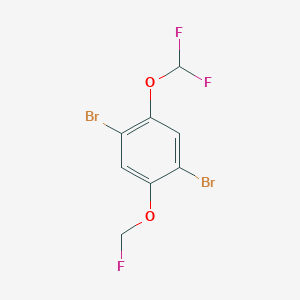
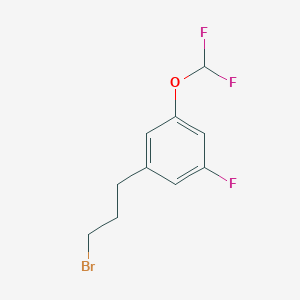
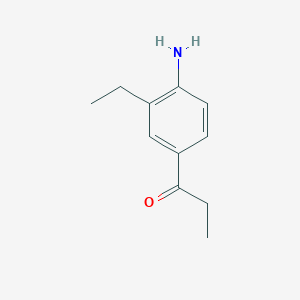
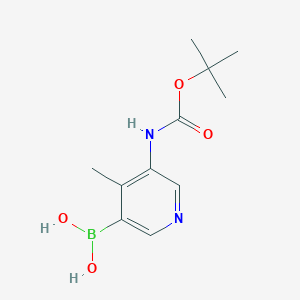
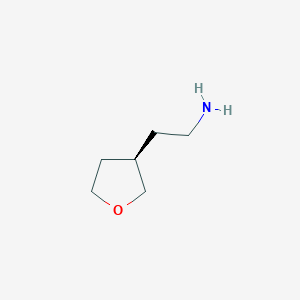
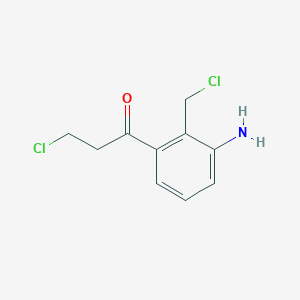
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)



